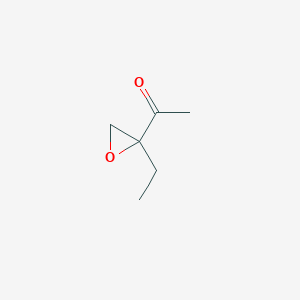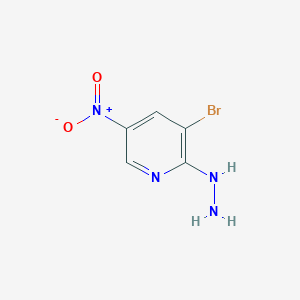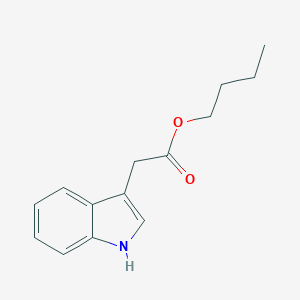
4-Methoxy-3-methylphenylacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methylphenylacetone is a chemical compound that is structurally related to various other compounds with pharmacological activity. Although the provided papers do not directly discuss 4-Methoxy-3-methylphenylacetone, they do provide insights into similar compounds which can be used to infer some of the properties and reactions of 4-Methoxy-3-methylphenylacetone.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve the desired stereochemistry and purity. For example, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves the use of chiral dioxirane and a novel separation technique to achieve high enantiomeric excess and yield . Similarly, 4-methoxyphenylacetic acid can be synthesized from anisole through a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, indicating that multi-step synthetic routes are common for these types of compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methoxy-3-methylphenylacetone can be complex, with stereochemistry playing a significant role in their pharmacological properties. For instance, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, showing a predominantly syndiotactic configuration . The molecular structure and vibrational wavenumbers of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have been calculated using computational methods, indicating the importance of theoretical studies in understanding these molecules .
Chemical Reactions Analysis
The chemical reactions involving methoxyphenylacetones can be quite specific, with regioisomeric differences playing a crucial role in their behavior. For example, the gas chromatography-mass spectrometry (GC-MS) analysis of regioisomeric ring-substituted methoxy methyl phenylacetones shows that the position of the methoxy group affects the fragmentation pattern during mass spectrometry . This suggests that 4-Methoxy-3-methylphenylacetone would also exhibit unique reactivity based on its substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Methoxy-3-methylphenylacetone can be deduced from their characterization studies. For instance, the growth and characterization of an organic nonlinear optical crystal related to 4-Methoxy-3-methylphenylacetone indicate that such compounds can form good quality crystals with specific optical properties . The GC-IRD studies on regioisomeric methoxy methyl phenylacetones provide insights into their chromatographic behavior and infrared spectra, which are essential for identifying and characterizing these compounds .
Safety And Hazards
4-Methoxy-3-methylphenylacetone is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBPLIJLGSKDTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595277 |
Source


|
| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylphenylacetone | |
CAS RN |
16882-23-8 |
Source


|
| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)





![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
